Cytochalasin G

lymphocyte proliferation immunopharmacology actin inhibitor selectivity

Researchers studying actin-dependent processes in immune cells face a critical challenge: most cytochalasin analogs non-selectively suppress lymphocyte proliferation, confounding experimental interpretation. Cytochalasin G solves this by reversibly inhibiting cytokinesis and macrophage phagocytosis/exocytosis without affecting lymphocyte proliferation at concentrations up to 15 µM. This unique selectivity profile, combined with its distinct 10-(indol-3-yl) [11]cytochalasan scaffold, enables cleaner actin-focused assays in mixed immune cell populations. • Reversibly blocks cytokinesis & phagocytosis without lymphocyte anti-proliferative activity (≤15 µM) • 11-membered macrocycle with indole substituent enables selective derivatization for chemical probe development • Research-use only; ships with cold chain preservation for structural integrity

Molecular Formula C29H34N2O4
Molecular Weight 474.6 g/mol
CAS No. 70852-29-8
Cat. No. B15398609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytochalasin G
CAS70852-29-8
Molecular FormulaC29H34N2O4
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(=O)C1)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C
InChIInChI=1S/C29H34N2O4/c1-16-7-6-9-21-26-28(3,35-26)17(2)25-23(14-18-15-30-22-10-5-4-8-20(18)22)31-27(34)29(21,25)24(33)12-11-19(32)13-16/h4-6,8-10,15-17,21,23,25-26,30H,7,11-14H2,1-3H3,(H,31,34)/b9-6+/t16-,17-,21-,23-,25-,26-,28+,29+/m0/s1
InChIKeyYGKUXRWMCOUTAL-LGUVXVKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytochalasin G (CAS 70852-29-8) – What Researchers and Procurement Professionals Need to Know


Cytochalasin G is a fungal secondary metabolite belonging to the [11]cytochalasan structural class, distinguished by a 10-(indol-3-yl) substituent on an 11-membered macrocyclic ring [1][2]. Like other cytochalasins, it targets the actin cytoskeleton, but its biological profile is notably different: it reversibly inhibits cytokinesis and blocks macrophage phagocytosis and exocytosis, while lacking the anti-proliferative activity against lymphocytes that is characteristic of several common cytochalasin analogs [3].

Why Cytochalasin G Cannot Be Interchanged with Cytochalasin B, D, or E for Actin-Targeting Studies


Cytochalasins are often treated as functionally interchangeable actin polymerization inhibitors, but their biological selectivity profiles diverge sharply. Cytochalasin B potently inhibits both actin polymerization and glucose transport, while cytochalasin D is a more selective actin inhibitor with no glucose transporter effect [1]. Cytochalasins A, C, D, E, and H all suppress lymphocyte proliferation with varying potency, yet cytochalasin G is completely inactive in this assay at concentrations up to 15 µM [2]. Additionally, cytochalasins A and E produce irreversible effects on actin-based motility, whereas cytochalasin G, like cytochalasin D, acts reversibly [3]. These functional divergences mean that substituting one cytochalasin for another without verifying the specific endpoint can lead to confounding results or experimental failure. The quantitative evidence below establishes the precise differentiation points that justify selecting cytochalasin G over its closest analogs for specific applications.

Cytochalasin G (CAS 70852-29-8): Head-to-Head Quantitative Differentiation Evidence


Cytochalasin G Is Completely Inactive in Lymphocyte Proliferation Assays, Unlike Cytochalasins A, C, D, E, and H

In a direct head-to-head comparison using phytohemagglutinin-stimulated human lymphocytes, cytochalasin G showed no inhibition of proliferation at concentrations up to 15 µM. In contrast, cytochalasin B inhibited with a Ki of approximately 6 µM, and cytochalasins A, C, D, E, and H were also inhibitory with varying degrees of potency [1]. This represents a selectivity window of >2.5-fold based on the highest tested concentration of cytochalasin G relative to the Ki of cytochalasin B.

lymphocyte proliferation immunopharmacology actin inhibitor selectivity

Cytochalasin G Is the Only Naturally Occurring Indole-Substituted [11]Cytochalasan – A Unique Scaffold for Chemical Biology

X-ray crystallography and NMR analysis confirm that cytochalasin G possesses an 11-membered macrocyclic ring fused to a perhydroisoindol-1-one core bearing a 10-(indol-3-yl) substituent [1][2]. This contrasts with all other common naturally occurring cytochalasins: cytochalasin B has a 14-membered macrocycle with a phenyl group, cytochalasin D has a 13-membered macrocycle with a benzyl group, and cytochalasin E has a 13-membered macrocycle with an epoxide [3]. Cytochalasin G remains the only reported natural cytochalasan with an indole substitution.

chemical biology natural product chemistry structure-activity relationship

Cytochalasin G Produces Reversible Cytokinesis Inhibition, Unlike the Irreversible Effects of Cytochalasins A and E on Actin-Based Motility

Cytochalasin G is documented to reversibly inhibit cytokinesis, allowing washout recovery of normal cell division . In a cross-study comparison, cytochalasins A and E have been shown to arrest actin-based cytoplasmic streaming irreversibly in characean internodal cells at lower concentrations (A: irreversible at 2-5 µM; E: irreversible at 5-10 µM), whereas cytochalasins D and H produce fast and fully reversible inhibition [1]. Although cytochalasin G was not included in that specific motility study, its reversible cytokinesis profile aligns it functionally with cytochalasin D rather than the irreversible inhibitors A and E, consistent with its distinct structural class.

cytokinesis cell division actin dynamics reversibility

Cytochalasin G Inhibits Macrophage Phagocytosis and Exocytosis – A Functional Profile Distinct from Pure Actin Polymerization Inhibitors

Cytochalasin G is reported to inhibit macrophage phagocytosis and exocytosis at concentrations that also block cytokinesis . This dual activity on endocytic/exocytic pathways is not uniformly observed across all cytochalasins. For instance, cytochalasin B potently inhibits glucose transport (Ki ≈ 0.7 µM) and lymphocyte proliferation in addition to phagocytosis, while cytochalasin E inhibits angiogenesis and tumor growth but is less characterized for phagocytosis [1][2]. The combination of phagocytosis/exocytosis inhibition with a lack of lymphocyte anti-proliferative activity makes cytochalasin G a more selective tool for studying myeloid cell function without off-target effects on lymphocyte division.

macrophage phagocytosis exocytosis innate immunity

Cytochalasin G (CAS 70852-29-8): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Selective Inhibition of Cytokinesis Without Lymphocyte Anti-Proliferative Effects – Immunology and Cell Cycle Studies

Researchers studying the role of actin in cell division within mixed lymphocyte populations can use cytochalasin G to block cytokinesis reversibly without suppressing lymphocyte proliferation. As demonstrated by Rosen & Horwitz (1981), cytochalasin G shows no anti-proliferative activity in human lymphocytes at 15 µM, while cytochalasin B, D, and others are inhibitory [1]. This selectivity enables cleaner interpretation of actin-dependent phenotypes in immune cell assays.

Chemical Biology Probe Development Leveraging the Unique Indole-[11]Cytochalasan Scaffold

The indole substituent and 11-membered macrocycle of cytochalasin G provide a distinct chemical scaffold not found in any other natural cytochalasin [2][3]. Medicinal chemists and chemical biologists can exploit the indole nitrogen for selective derivatization (e.g., fluorescent tagging, biotin conjugation, or photoaffinity labeling) to create actin-targeted probes with potentially altered binding kinetics relative to phenyl-substituted cytochalasins.

Reversible Macrophage Phagocytosis Inhibition for Innate Immunity Research

Cytochalasin G inhibits macrophage phagocytosis and exocytosis while lacking glucose transport inhibition and lymphocyte anti-proliferative activity [1]. This profile makes it suitable for innate immunity studies where transient blockade of phagocytic uptake is needed, and where cytochalasin B would introduce confounding effects on hexose transport.

Structural Biology and Actin-Binding Studies – A Comparator with Distinct Macrocycle Geometry

The 11-membered macrocyclic ring of cytochalasin G is smaller than the 13- or 14-membered rings of cytochalasins B, D, and E [2][3]. Structural biologists investigating how macrocycle size dictates actin filament binding geometry and affinity can use cytochalasin G as a comparative tool to probe the conformational requirements of the cytochalasin binding site on F-actin barbed ends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytochalasin G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.